Cycloheximide

Übersicht

Beschreibung

Cycloheximid ist ein natürlich vorkommendes Fungizid, das vom Bakterium Streptomyces griseus produziert wird. Es ist bekannt für seine Fähigkeit, die Proteinsynthese in eukaryotischen Zellen zu hemmen, indem es den Translokationsschritt in der Proteinsynthese stört, wodurch die eukaryotische Translation verlängert wird . Cycloheximid wird häufig in der biomedizinischen Forschung verwendet, um die Proteinsynthese in eukaryotischen Zellen zu hemmen, die in vitro untersucht werden .

2. Präparationsmethoden

Cycloheximid wird typischerweise durch Fermentationsprozesse synthetisiert, die Streptomyces griseus beinhalten. Die industrielle Produktion von Cycloheximid beinhaltet die Kultivierung von Streptomyces griseus in einem geeigneten Medium, gefolgt von der Extraktion und Reinigung der Verbindung . Die Herstellung von Cycloheximid-Stammlösungen für den Laborgebrauch beinhaltet das Lösen der Verbindung in Ethanol und die Lagerung unter bestimmten Bedingungen, um ihre Stabilität zu erhalten .

Vorbereitungsmethoden

Cycloheximide is typically synthesized through fermentation processes involving Streptomyces griseus. The industrial production of this compound involves the cultivation of Streptomyces griseus in a suitable medium, followed by extraction and purification of the compound . The preparation of this compound stock solutions for laboratory use involves dissolving the compound in ethanol and storing it under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Cycloheximid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cycloheximid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

Substitution: Cycloheximid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Cycloheximide is an antiobiotic and antifungal compound produced by the bacterium Streptomyces griseus . While its applications as a fungicide in agriculture are decreasing due to health concerns, this compound remains a valuable tool in biomedical research . It inhibits protein synthesis in eukaryotic cells and has various applications in molecular biology, cell culture, and cancer research . However, this compound has toxic effects, including DNA damage and reproductive toxicity, so it is mainly used for in vitro research .

Scientific Research Applications

Protein Synthesis Inhibition: this compound is widely used to inhibit protein synthesis in eukaryotic cells in in vitro studies . It binds to the ribosome and blocks translational elongation by inhibiting the eEF2-mediated translocation step .

Determining Protein Half-Life: this compound can be used to determine the half-life of a protein . By treating cells with this compound in a time-course experiment and performing Western blotting, researchers can observe differences in protein half-life without the influence of transcription or translation .

Ribosome Profiling: this compound's translational elongation freezing properties are used for ribosome profiling to understand translation initiation . Adding this compound halts translation, and the DNA/RNA in the cell is then nuclease-treated . The ribosome-bound parts of RNA can then be sequenced . However, some studies have shown that this compound can induce biases in ribosome profiling experiments, particularly in Saccharomyces cerevisiae .

Distortion of mRNA Levels: this compound can distort measurements of mRNA levels and translation efficiency (TE) . It prevents the translation of newly transcribed messages, leading to an apparent drop in TE of certain genes . This effect requires TORC1 signaling and is modulated by genetic background and the vehicle used to deliver the drug .

Mitochondrial Protein Synthesis Studies: this compound inhibits cytoplasmic protein synthesis but not mitochondrial protein synthesis . This property, along with the opposing effects of chloramphenicol, was historically used to determine which mitochondrial proteins were synthesized in the mitochondria from mitochondrial genes .

** تسهيل عزل البكتيريا:** يستخدم سيكلوهيكسيميد لتسهيل عزل البكتيريا من العينات البيئية .

Cell Culture Applications

General Use: this compound is used in biomedical research to inhibit protein synthesis in eukaryotic cells studied in vitro . It inhibits the synthesis of proteins and macromolecules and affects apoptosis in eukaryotes .

Parkinson's Disease Research: this compound has been used to study transcription factors in the adult midbrain, contributing to the understanding of dopaminergic neuronal decline in Parkinson’s disease .

Cancer Applications

Estrogen Stimulation: Pretreatment with this compound, followed by estrogen stimulation, prevented estrogen-induced changes in glucose metabolism in perfused breast cancer cells, suggesting that estrogen stimulation requires mRNA and protein synthesis .

TNF-alpha-Induced Apoptosis: Co-incubation of this compound with TNF-alpha, a death-inducing ligand, caused time-dependent cell death in human colorectal cancer cells . this compound sensitizes cells to TNF-alpha-induced apoptosis .

Other Applications

Plant Growth Regulation: this compound is used as a plant growth regulator to stimulate ethylene production .

Pesticide: It is used as a rodenticide and other animal pesticide .

Detection of Unwanted Bacteria: this compound is used in media to detect unwanted bacteria in beer fermentation by suppressing yeasts and molds growth in test medium .

Cautions

This compound is categorized as having acute toxicity, long-term aquatic hazards, germ cell mutagenicity, and reproductive toxicity . It can have toxic and harmful effects on human health, including skin and eye irritation, nausea, vomiting, and neurological symptoms . Long-term exposure can lead to cancer or fetal development issues . Therefore, it is essential to use protection and avoid its release into the environment .

Wirkmechanismus

Cycloheximide exerts its effects by binding to the E-site of the 60S ribosomal subunit in eukaryotic cells, thereby inhibiting the translocation step in protein synthesis. This prevents the movement of two transfer RNA molecules and messenger RNA in relation to the ribosome, effectively blocking eukaryotic translational elongation . The compound’s effects are rapidly reversible by simply removing it from the culture medium .

Vergleich Mit ähnlichen Verbindungen

Cycloheximid gehört zu einer Gruppe von Verbindungen, die als Glutarimid-Antibiotika bekannt sind und eine gemeinsame strukturelle Eigenschaft aufweisen: den Glutarimidring. Ähnliche Verbindungen umfassen:

Acetoxycycloheximid: Zeigt ähnliche antimykotische und phytotoxische Aktivitäten, unterscheidet sich aber in seinen spezifischen biologischen Wirkungen.

Hydroxycycloheximid: Ein weiteres Derivat mit unterschiedlichen biologischen Aktivitäten im Vergleich zu Cycloheximid.

Isocycloheximid: Ein Stereoisomer von Cycloheximid mit unterschiedlichen Strukturkonfigurationen.

Cycloheximid ist einzigartig in seiner starken antagonistischen Aktivität gegen eine Vielzahl von Pilzen und seiner schnellen und reversiblen Hemmung der Proteinsynthese .

Biologische Aktivität

Cycloheximide (CHX) is a well-known inhibitor of protein synthesis, primarily affecting eukaryotic cells. Its mechanism of action, biological implications, and various experimental findings highlight its significance in both research and therapeutic contexts. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound selectively inhibits eukaryotic protein synthesis by blocking the elongation phase of translation. It binds to the ribosomal subunit and interferes with the translocation of tRNA from the A site to the P site on the ribosome, effectively halting peptide chain elongation. Research has shown that this compound inactivates transferase II, an enzyme crucial for this process, particularly in cell-free systems derived from rat liver .

Biological Effects

- Protein Synthesis Inhibition : this compound significantly reduces the incorporation of labeled amino acids into proteins, demonstrating a dose-dependent relationship. For instance, at concentrations ranging from 10 to 100 µg/ml, it can reduce protein synthesis by 90-95% .

- Cell Survival and Death : this compound has complex effects on cell survival. While it can induce apoptosis in transformed and normal cell lines, it has also been shown to promote survival under certain conditions. For example, in trophically deprived neuronal cultures, short-term exposure to this compound delayed the commitment point for cell death .

- Memory Enhancement and Impairment : In behavioral studies, this compound has been observed to impair memory at low doses while higher doses do not significantly affect memory performance . This suggests an inverted-U dose-response curve concerning cognitive functions.

Table 1: Summary of this compound's Biological Activities

Case Studies

- Neuronal Cell Studies : A study examining chick ciliary ganglion neurons found that this compound treatment led to a significant reduction in protein synthesis but also allowed for temporary survival when trophic support was introduced after treatment . This indicates that while this compound inhibits protein synthesis, it may also induce protective mechanisms under specific conditions.

- Cytokine Regulation : this compound has been implicated in modulating inflammatory responses through its effects on cytokine production. It has been shown to interact with pathways involving NF-κB signaling, influencing the expression of pro-inflammatory cytokines .

- Cancer Research : In studies involving glioblastoma cells, this compound was found to enhance the cytotoxic effects of other treatments by delaying vacuole formation without improving overall cell survival . This highlights its potential role in cancer therapy as a sensitizer to other agents.

Eigenschaften

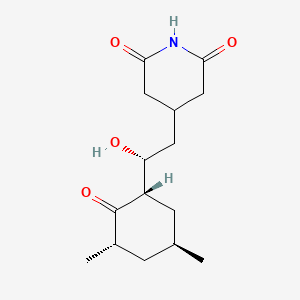

IUPAC Name |

4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMISFOHDHNIV-FSZOTQKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024882 | |

| Record name | Cycloheximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998), Colorless solid; [ICSC] White to beige powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheximide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons, INSOL IN PETROLEUM ETHER, Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C), In water, 2.1X10-4 mg/l @ 25 °C, Solubility in water, g/100ml at 2 °C: 2.1 | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

STIMULATED TRANSPORT OF NUCLEAR RIBONUCLEOPROTEIN COMPLEXES TO CYTOPLASM AFTER ADMIN CYCLOHEXIMIDE TO RATS WAS STUDIED. ADMIN OF 2 MG/KG CYCLOHEXIMIDE CAUSED A DECR IN CONTENT OF TOTAL LIVER NUCLEAR RIBONUCLEOPROTEIN COMPLEX WITHIN 2 HR. THE OVERALL DECR WAS DUE TO AN INCREASED TRANSPORT INTO THE CYTOPLASM, NOT DECREASED SYNTHESIS. OTHER RESULTS SUGGEST THAT DURING INHIBITORY PHASE OF PROTEIN SYNTHESIS, GENE TRANSCRIPTION CONTINUES & GENE PRODUCT IS TRANSPORTED TO CYTOPLASM FOR TRANSLATION., CYCLOHEXIMIDE (2-5 MG/KG BODY WT) CAUSED COMPLETE INHIBITION OF PROTEIN SYNTHESIS IN RAT LIVER WITHIN 30 MIN, & THE LABELING OF NUCLEAR PROTEINS WAS STRONGLY INHIBITED. UNDER THESE CONDITIONS, THE AMT OF NUCLEOLAR 45 S PRE-rRNA & ITS OROTATE-(14)C LABELING REMAINED UNAFFECTED FOR AT LEAST 4 HR, INDICATING THAT INITIALLY THE RATES OF SYNTHESIS & PROCESSING OF 45 S PRE-rRNA WERE NOT APPRECIABLY ALTERED. DRASTIC ALTERATIONS IN THE 45 S PRE-rRNA PROCESSING PATHWAYS OCCURRED AT THE EARLY STAGES OF CYCLOHEXIMIDE ACTION. THE CHANNELING OF NUCLEAR PRE-rRNA ALONG ALTERNATIVE PROCESSING PATHWAYS IS UNDER STRINGENT CONTROL BY THE CONTINUOUS SUPPLY OF CRITICAL PROTEINS., CYCLOHEXIMIDE IS A POTENT INHIBITOR OF PROTEIN SYNTHESIS IN FUNGI & ANIMALS. IT CAUSES AN INCREASE IN ADRENAL RNA, INCREASED PRODUCTION OF GLUCOCORTICOIDS ... & DECREASE IN PYRUVATE UTILIZATION IN ISOLATED ADIPOSE TISSUE. | |

| Record name | CYCLOHEXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from amyl acetate, water or 30% methanol, Crystals | |

CAS No. |

66-81-9, 4630-75-5 | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Cycloheximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-4-[(2S)-2-[(1R,3R,5R)-3,5-Dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheximide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cycloheximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cycloheximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloheximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98600C0908 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

247 to 250 °F (EPA, 1998), 119.5-121 °C; also listed as 115-16 °C, Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/, 119.5-121 °C | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cycloheximide?

A1: this compound acts by inhibiting protein synthesis in eukaryotic cells. It achieves this by interfering with the translocation step in translation, specifically on [80S ribosomes][1]. This prevents the elongation of polypeptide chains, effectively halting protein production.

Q2: What are the downstream effects of this compound's inhibition of protein synthesis?

A2: [this compound's][1] effects are wide-ranging due to the fundamental role of protein synthesis. Some key consequences include:

- Induction of apoptosis: Several studies demonstrate this compound inducing apoptosis in various cell types, including macrophages in atherosclerotic plaques [], rat thymocytes [], and melanoma cells when combined with topoisomerase II inhibitors [].

- Disruption of cellular processes: this compound can alter cellular processes like DNA replication, enzyme induction and degradation, and cellular immune responses due to its impact on protein synthesis [].

- Changes in gene expression: While inhibiting overall protein synthesis, this compound can paradoxically stimulate the expression of specific genes like SOCS-3 in adipocytes []. This effect appears to be mediated through the MEK1/ERK signaling pathway and highlights the complex interplay between translation and gene regulation.

Q3: How does the action of this compound differ from other protein synthesis inhibitors like puromycin?

A3: Although both this compound and puromycin inhibit protein synthesis, they do so through distinct mechanisms. This leads to different cellular responses. For instance, [this compound][17] selectively depletes macrophages in atherosclerotic plaques while sparing smooth muscle cells, whereas puromycin does not exhibit this selectivity. The precise reasons for these differences require further investigation, but they likely relate to the specific steps in translation targeted by each inhibitor and their impact on various cellular pathways.

Q4: Are there any known instances where this compound stimulates, rather than inhibits, a biological process?

A4: Intriguingly, [this compound][5] can stimulate the light-dependent CO2 fixation process in Euglena gracilis at low concentrations. This paradoxical effect suggests the involvement of a repression-derepression regulatory system, potentially independent of chlorophyll synthesis. This highlights the complex and multifaceted interactions that this compound can have within cellular systems.

Q5: How does this compound affect the phototactic rhythm in Chlamydomonas reinhardtii?

A5: [this compound][16] slows down the biological timing of the phototactic rhythm in Chlamydomonas reinhardtii. This effect is likely linked to the inhibition of protein synthesis as a this compound-resistant mutant (cyr-1) does not exhibit this altered rhythm. This suggests that the rhythmic process relies on newly synthesized proteins, and their depletion by this compound disrupts the timing mechanism.

Q6: Can this compound be used to study the turnover of cellular proteins?

A6: Yes, [this compound][13] is a valuable tool for investigating protein turnover. By blocking new protein synthesis, researchers can track the degradation rate of pre-existing proteins. This has been used to determine the half-lives of proteins like growth hormone and prolactin receptors in rat livers, providing insights into their dynamic regulation.

Q7: Is there evidence that this compound's action involves specific cellular compartments?

A8: Research suggests that this compound might exert some of its effects within specific cellular compartments. For instance, it appears to influence the transport of Simian Virus 40 (SV40) virion protein between the cytoplasm, nucleolus, and nucleus in monkey cells infected with a temperature-sensitive mutant of SV40 [].

Q8: Are there any known mutants resistant to this compound?

A9: Yes, this compound-resistant mutants have been identified in various organisms, including Aspergillus nidulans [] and Chlamydomonas reinhardtii []. Studying these mutants can provide valuable insights into the mechanisms of this compound resistance and the cellular pathways affected by this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.